

# Spectroscopic Data for 6-Epidemethylesquirolin D: A Technical Guide

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## Compound of Interest

Compound Name: 6-Epidemethylesquirolin D

Cat. No.: B15593400

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Disclaimer: Publicly available experimental spectroscopic data for **6-Epidemethylesquirolin D** is limited. This guide has been constructed using Esquirolin B, a closely related diterpenoid, as a representative model. The presented data is hypothetical and intended to serve as a structural and formatting template for researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the spectroscopic data expected for a compound of the Esquirolin class, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and data presentation are designed to offer a practical guide for the isolation and characterization of similar natural products.

## Molecular Structure

Esquirolin B, used here as a proxy, possesses the molecular formula  $C_{24}H_{38}O_4$  and a molecular weight of 390.6 g/mol. The proposed structure features a diterpenoid core, which is common for this class of compounds.

## Spectroscopic Data Summary

The following tables summarize the hypothetical spectroscopic data for the model compound, Esquirolin B.

## NMR Spectroscopic Data

Table 1: Hypothetical  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	1.50	m	
2	1.65	m	
3	1.40	m	
5	1.80	m	
6	2.10	m	
7	2.25	m	
9	1.95	m	
11	1.75	m	
12	1.60	m	
14	5.80	dd	17.5, 10.5
15	4.95	d	10.5
15'	4.90	d	17.5
16	1.25	s	
17	0.85	s	
18	0.90	s	
19	0.95	s	
20	1.10	s	
OAc-CH <sub>3</sub>	2.05	s	
OAc'-CH <sub>3</sub>	2.08	s	

Table 2: Hypothetical  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)
1	39.5
2	18.5
3	42.0
4	33.0
5	55.0
6	22.5
7	38.0
8	148.0
9	57.0
10	39.0
11	20.0
12	25.0
13	45.0
14	145.0
15	112.0
16	28.0
17	22.0
18	33.5
19	21.5
20	15.0
OAc-C=O	171.0
OAc'-C=O	170.5
OAc-CH <sub>3</sub>	21.0

OAc'-CH<sub>3</sub>

21.2

## Mass Spectrometry (MS) Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HR-ESI-MS) Data

Ion	m/z [M+H] <sup>+</sup>	Calculated Mass
C <sub>24</sub> H <sub>38</sub> O <sub>4</sub>	391.2843	391.2848

Key Fragmentation Patterns: Diterpenoids often exhibit characteristic fragmentation patterns, including the loss of water (H<sub>2</sub>O), acetic acid (CH<sub>3</sub>COOH) from acetyl groups, and cleavage of the diterpenoid skeleton.

## Infrared (IR) Spectroscopy Data

Table 4: Hypothetical IR Absorption Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450	Broad	O-H Stretch (if hydroxyl present)
2955, 2870	Strong	C-H Stretch (Aliphatic)
1735	Strong	C=O Stretch (Ester)
1640	Medium	C=C Stretch (Alkene)
1240	Strong	C-O Stretch (Ester)
910	Medium	=C-H Bend (Alkene)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

- **Sample Preparation:** Approximately 5 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, COSY, HSQC, and HMBC spectra were acquired using standard pulse programs at 298 K.  $^1\text{H}$  NMR spectra were recorded with a spectral width of 16 ppm and a relaxation delay of 1.0 s.  $^{13}\text{C}$  NMR spectra were recorded with a spectral width of 240 ppm and a relaxation delay of 2.0 s.

## Mass Spectrometry (MS)

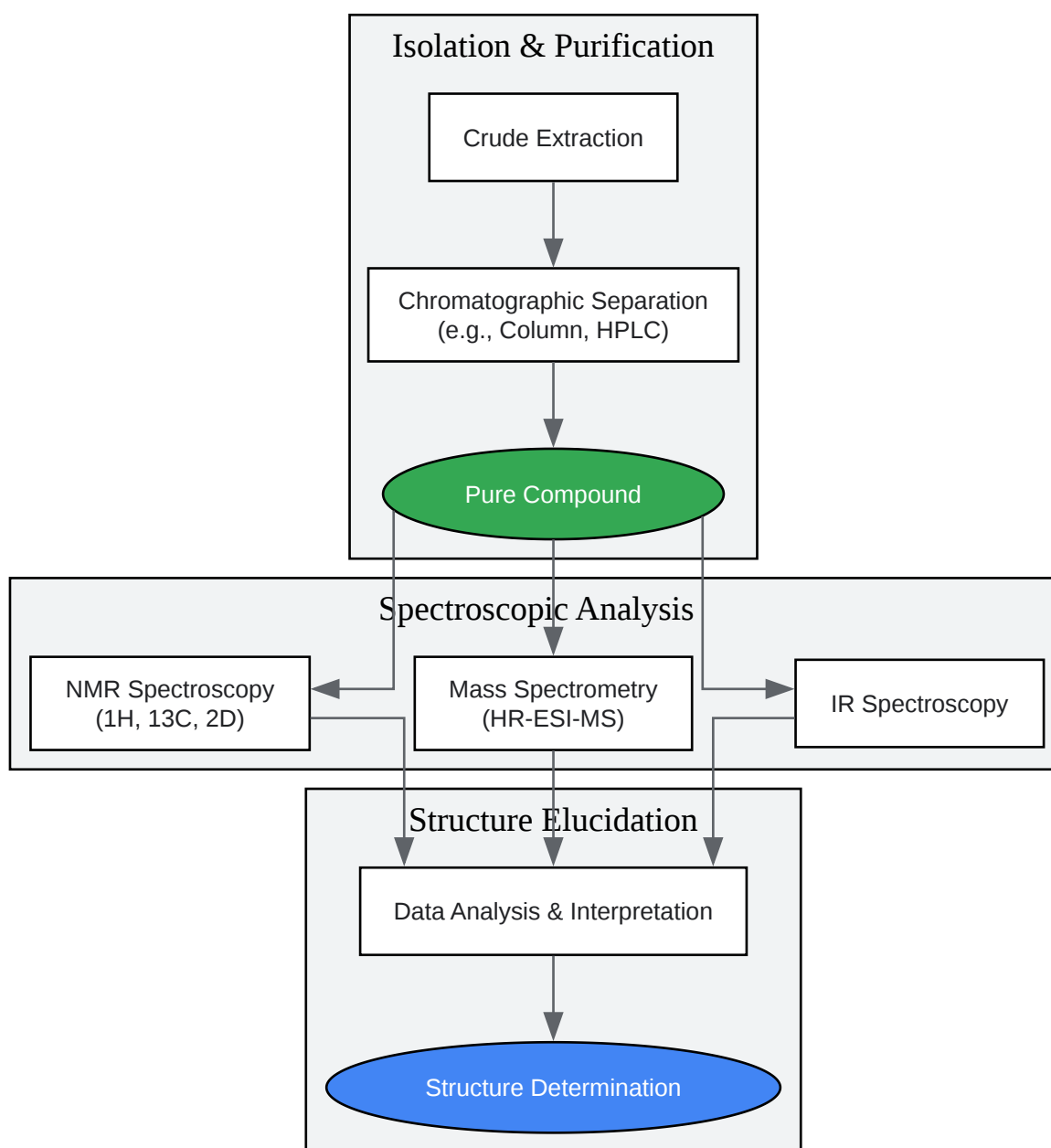
- **Instrumentation:** A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
- **Sample Preparation:** The sample was dissolved in methanol to a concentration of 10  $\mu\text{g/mL}$ .
- **Data Acquisition:** The sample solution was infused into the ESI source at a flow rate of 5  $\mu\text{L/min}$ . Mass spectra were acquired in positive ion mode over a mass range of  $m/z$  100-1000. The capillary voltage was set to 3.5 kV, and the cone voltage was 40 V.

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** A small amount of the sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
- **Data Acquisition:** The IR spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **6-Epidemethylesquirolin D**.



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Caption: Experimental workflow for spectroscopic analysis.

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